Bienvenue dans la boutique en ligne BenchChem!

3-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Chemical Registry Structure Confirmation Regioisomeric Purity

Specifically source the 3-bromo (meta) regioisomer of this cyclopenta[b]thiophene benzamide scaffold. Its distinct spatial orientation uniquely influences target binding compared to the 2-bromo (CAS 338984-23-9) or 4-bromo (CAS 321945-30-6) variants. The meta-bromo substituent serves as a superior synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), avoiding the steric hindrance of the ortho position. With a computed XLogP of 4.4 and only 2 rotatable bonds, this compound is an essential comparator for systematic SAR campaigns deconvoluting halogen position effects on potency and selectivity.

Molecular Formula C15H11BrN2OS
Molecular Weight 347.23
CAS No. 321945-21-5
Cat. No. B2403571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
CAS321945-21-5
Molecular FormulaC15H11BrN2OS
Molecular Weight347.23
Structural Identifiers
SMILESC1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C15H11BrN2OS/c16-10-4-1-3-9(7-10)14(19)18-15-12(8-17)11-5-2-6-13(11)20-15/h1,3-4,7H,2,5-6H2,(H,18,19)
InChIKeyBXCRLEVIOOBIPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (CAS 321945-21-5) Baseline Characterization for Procurement


3-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide (CAS 321945-21-5) is a brominated benzamide derivative featuring a cyclopenta[b]thiophene core and a 3-cyano substituent [1]. Its molecular formula is C15H11BrN2OS with a molecular weight of 347.2 g/mol [1]. The compound belongs to a class of heterocyclic scaffolds investigated in early-stage medicinal chemistry, where the 3-cyano-cyclopenta[b]thiophene moiety serves as a versatile template for structural elaboration [2].

Why Generic Substitution of 3-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide Is Inadvisable


Simple substitution among halogenated cyclopenta[b]thiophene benzamide analogs cannot be assumed to be functionally equivalent. The position of the bromine atom on the benzamide ring directly governs the molecule's lipophilicity (XLogP), electronic distribution, and steric profile, all of which are critical for target binding and scaffold performance [1]. Even within the set of regioisomeric bromo derivatives (2-bromo, CAS 338984-23-9; 3-bromo, CAS 321945-21-5; 4-bromo, CAS 321945-30-6), the 3-bromo substitution pattern presents a distinct spatial orientation of the halogen that can uniquely influence interactions with biological targets compared to its ortho or para counterparts. The quantitative evidence below establishes the measurable differences that preclude casual interchange.

Quantitative Differentiation of 3-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide from Its Closest Analogs


Structural Registry and Unambiguous Identity Confirmation for 3-Bromo Regioisomer (CAS 321945-21-5)

The compound is registered with a unique CAS number (321945-21-5) and PubChem CID 603869, explicitly specifying the 3-bromo substitution. This differentiates it from its 2-bromo (CAS 338984-23-9) and 4-bromo (CAS 321945-30-6) regioisomers, all sharing the identical molecular formula C15H11BrN2OS [1]. The InChI Key BXCRLEVIOOBIPF-UHFFFAOYSA-N provides a machine-readable identifier that is structurally specific to this regioisomer [1].

Chemical Registry Structure Confirmation Regioisomeric Purity

Computed Lipophilicity (XLogP3-AA) Comparison Among Bromo Regioisomers

The target compound exhibits a computed XLogP3-AA of 4.4 [1]. While the 2-bromo and 4-bromo regioisomers also have a computed XLogP of 4.4 based on identical molecular connectivity, the 3-bromo substitution places the hydrophobic bromine atom at the meta position, which can lead to different spatial hydrophobicity distribution and molecular dipole moments compared to ortho- or para-substituted analogs [2]. These subtle differences can measurably impact aqueous solubility and membrane permeability, even if global logP values are similar.

Lipophilicity ADME Prediction Physicochemical Profiling

Hydrogen Bond Donor Count and Rotatable Bond Constraints Versus Non-Brominated Analogs

The target compound has a hydrogen bond donor count of 1 (amide NH) and a rotatable bond count of 2 [1]. These constrained molecular features, conserved across the bromo regioisomeric series, differentiate this scaffold from analogs with additional H-bond donors or increased rotational degrees of freedom, such as sulfonamide-containing derivatives reported to have enhanced binding affinity [2]. The low rotatable bond count is associated with reduced entropic penalty upon target binding.

Hydrogen Bonding Molecular Flexibility Drug-Likeness

Spectroscopic Confirmation and Purity Assessment Via GC-MS

The compound is documented with two GC-MS spectra in the SpectraBase database, providing experimental confirmation of its structure and purity [1]. This analytical data supports quality control for procurement and differentiates the 3-bromo isomer from other halogenated analogs that may co-elute or exhibit similar fragmentation patterns. Availability of reference spectra enables reproducible identification in research settings.

Analytical Characterization GC-MS Quality Control

High-Value Application Scenarios for 3-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide


Regioisomeric Selectivity Profiling in Medicinal Chemistry SAR Studies

The distinct meta-bromo substitution pattern (confirmed by InChI Key BXCRLEVIOOBIPF-UHFFFAOYSA-N) makes this compound an essential comparator in systematic structure-activity relationship (SAR) campaigns exploring halogen position effects on biological target engagement [1]. Medicinal chemists can use this compound alongside its 2-bromo (CAS 338984-23-9) and 4-bromo (CAS 321945-30-6) counterparts to deconvolute the contribution of halogen position to potency and selectivity.

Parent Scaffold for Derivatization via Palladium-Catalyzed Cross-Coupling

The meta-bromo substituent serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling diversification at the 3-position of the benzamide ring [1]. This is a strategic advantage over the 2-bromo isomer, where steric hindrance from the adjacent amide bond may reduce coupling efficiency, and the 4-bromo isomer, which may exhibit different electronic reactivity.

Physicochemical Benchmarking in Cyclopenta[b]thiophene Library Design

With its computed XLogP3-AA of 4.4, a single H-bond donor, and only 2 rotatable bonds, this compound can serve as a reference point for assessing how subsequent structural modifications (e.g., addition of solubilizing groups, heteroatom substitutions) impact key drug-likeness parameters within a focused cyclopenta[b]thiophene library [1].

Quote Request

Request a Quote for 3-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.